molecular formula C12H10N2O3 B155317 6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylic acid CAS No. 80047-38-7

6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylic acid

Cat. No. B155317
CAS RN: 80047-38-7
M. Wt: 230.22 g/mol
InChI Key: TWACACMBUVITDN-UHFFFAOYSA-N
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Description

The compound "6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylic acid" is a pyridine derivative, which is a class of compounds known for their aromaticity and presence in various chemical reactions and biological activities. Pyridine derivatives are often used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to their versatile chemical properties.

Synthesis Analysis

The synthesis of pyridine derivatives can involve various strategies, including the functionalization of existing pyridine rings or the construction of the pyridine ring itself. For instance, the synthesis of 6-methyl-2-pyridinecarboxamide oxime involves the formation of a yellow compound with copper(I), indicating the potential for complexation with metals . Another example is the synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo-[3,2-b]pyridine-3-carboxylic acids through a three-component condensation involving 3-aminopyrroles . These methods demonstrate the diverse synthetic routes available for pyridine derivatives.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which can be substituted at various positions to yield different compounds. The structure of these compounds is often confirmed using spectroscopic methods such as Mass, IR, 1H, and 13C NMR . The presence of substituents like methyl groups can influence the reactivity and interaction of the molecules with other chemical species.

Chemical Reactions Analysis

Pyridine derivatives participate in a variety of chemical reactions. For example, they can react with copper to form complexes , or undergo functionalization reactions to yield different products, as seen in the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine . These reactions are often dependent on the substituents present on the pyridine ring and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of functional groups such as carboxamide, oxime, or esters can affect properties like solubility, boiling point, and reactivity. For instance, the methyl group in 6-methyl-2-pyridinecarboxamide oxime prevents reaction with iron and other metals, indicating specificity in chemical reactivity . Additionally, the cardiotonic activity of certain pyridine derivatives suggests potential biological applications .

Scientific Research Applications

1. Organic Matter Analysis

Research by Chang et al. (2018) explored the use of Benzene polycarboxylic acid (BPCA) molecules as markers for the analysis of pyrogenic black carbons (BC) and condensed organic matter in soils and aquatic systems. The study suggests that commonly used BPCA markers may indicate the presence of condensed organic matter more generally, rather than being specific to BC. This research contributes to our understanding of organic carbon content and its behavior in the environment (Chang et al., 2018).

2. Role in Catalysis

L-Proline, a natural amino acid, serves as a versatile organo-catalyst in organic chemistry due to its bifunctional nature, acting both as a Lewis base and a Bronsted acid. It has been utilized in catalyzing various asymmetric syntheses and is recognized for its applications in organic synthesis and as a 'Green catalyst' (Thorat et al., 2022).

3. Pharmacological Effects

The pharmacological effects of α-linolenic acid (ALA), a carboxylic acid, have been systematically reviewed. ALA exhibits various therapeutic properties including anti-inflammatory and antioxidant effects, and potential in treating metabolic syndrome and other diseases (Yuan et al., 2021).

4. Metabolism of Plant-Derived Alkaloids

Debnath et al. (2023) conducted a review on the metabolism of plant-derived alkaloids, highlighting the role of various enzymes in the metabolism of compounds containing nitrogen atoms in the heterocyclic ring, similar to the structure (Debnath et al., 2023).

Safety And Hazards

The safety and hazards associated with “6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylic acid” are not explicitly mentioned in the available literature .

Future Directions

The future directions for “6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylic acid” are not explicitly mentioned in the available literature .

properties

IUPAC Name

6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-7-9(8-2-4-13-5-3-8)6-10(12(16)17)11(15)14-7/h2-6H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWACACMBUVITDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C(=O)O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylic acid

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